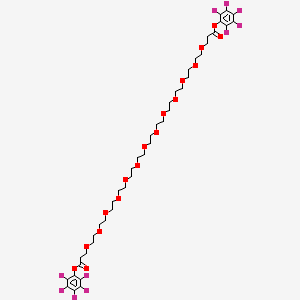

Bis-PEG13-PFP-Ester

Übersicht

Beschreibung

Bis-PEG13-PFP ester is a homobifunctional dPEG® crosslinker that allows conjugation to two different moieties, each containing free amines .

Synthesis Analysis

Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a synthetic product with potential research and development risk .Molecular Structure Analysis

The chemical formula of Bis-PEG13-PFP ester is C42H56F10O17 . The exact mass is 1,022.34 and the molecular weight is 1,022.880 .Chemical Reactions Analysis

Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

The molecular weight of Bis-PEG13-PFP ester is 1022.87 . The chemical formula is C42H56F10O17 . The elemental analysis shows that it contains C, 49.32; H, 5.52; F, 18.57; O, 26.59 .Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

“Bis-PEG13-PFP-Ester” wird in der Proteomik-Forschung verwendet . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte auf verschiedene Weise in diesem Bereich eingesetzt werden, beispielsweise bei der Analyse von Proteinstruktur, -interaktionen und -expressionslevel.

PEGylierung

“this compound” ist ein PEG-Linker mit zwei aktivierten PFP-Ester-Einheiten . Dies macht ihn nützlich in der PEGylierung, einem Prozess, bei dem Polyethylenglykol (PEG)-Polymerketten an Moleküle angehängt werden, was die Sicherheit und Wirksamkeit vieler Therapeutika verbessern kann.

Amidbindungsbildung

Die PFP-Ester in “this compound” können mit Aminogruppen reagieren, um Amidbindungen zu bilden . Diese Eigenschaft könnte bei der Synthese verschiedener Verbindungen in der chemischen und pharmazeutischen Forschung genutzt werden.

Erhöhte Wasserlöslichkeit

Der hydrophile PEG-Linker in “this compound” kann die Wasserlöslichkeit der Verbindung in wässrigen Medien erhöhen . Dies könnte vorteilhaft in Medikamenten-Abgabesystemen sein, bei denen die Wasserlöslichkeit die Bioverfügbarkeit eines Medikaments beeinflussen kann.

Stabilität gegen Hydrolyse

“this compound” ist weniger anfällig für Hydrolyse im Vergleich zu anderen aminreaktiven Gruppen . Dies könnte von Vorteil bei der Entwicklung stabiler Verbindungen für verschiedene Anwendungen sein.

PROTACs-Synthese

“this compound” ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann . PROTACs (Proteolyse-Targeting-Chimären) sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase wirken, um ein bestimmtes Protein zum Abbau zu markieren. Dies hat sich zu einer vielversprechenden Strategie für die Medikamentenentwicklung entwickelt.

Wirkmechanismus

Target of Action

Bis-PEG13-PFP ester is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Bis-PEG13-PFP ester is a polyethylene glycol (PEG) linker with two activated pentafluorophenyl (PFP) ester moieties . These PFP esters can react with amine groups to form amide bonds . They are also less susceptible to undergo hydrolysis compared to other amine reactive groups . This makes Bis-PEG13-PFP ester an effective linker in the formation of PROTACs.

Biochemical Pathways

The primary biochemical pathway involved in the action of Bis-PEG13-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTACs, Bis-PEG13-PFP ester can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of the compound in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of Bis-PEG13-PFP ester is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

The action of Bis-PEG13-PFP ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the PFP ester moieties . Additionally, the temperature and solvent used can also impact the stability and efficacy of the compound

Vorteile Und Einschränkungen Für Laborexperimente

Bis-Bis-PEG13-PFP ester13-PFP ester has a number of advantages and limitations for use in laboratory experiments. The major advantage of this molecule is its biocompatibility and biodegradability, making it suitable for use in a variety of scientific research applications. Additionally, it has been shown to be able to bind to a variety of molecules, allowing for the efficient delivery of the molecule to the target site. However, the major limitation of this molecule is its relatively low solubility in aqueous solutions, making it difficult to use in certain laboratory experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of Bis-Bis-PEG13-PFP ester13-PFP ester in scientific research. One potential direction is to use the molecule in drug delivery systems for the delivery of small molecules, proteins, and nucleic acids. Additionally, the molecule could be used in gene therapy for the delivery of genes to target cells. Additionally, the molecule could be used in tissue engineering for the regeneration of damaged or diseased tissue. Furthermore, the molecule could be used in the development of novel materials such as hydrogels, scaffolds, and coatings. Finally, the molecule could be used in the development of novel imaging agents for applications such as medical imaging and molecular imaging.

Safety and Hazards

In case of skin contact with Bis-PEG13-PFP ester, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Biochemische Analyse

Biochemical Properties

Bis-PEG13-PFP ester plays a crucial role in biochemical reactions as a non-cleavable linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules through its PFP ester moieties, which react with amine groups to form stable amide bonds. This interaction is less susceptible to hydrolysis compared to other amine-reactive groups, enhancing the stability of the conjugated molecules . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media .

Cellular Effects

Bis-PEG13-PFP ester influences various cellular processes by acting as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By facilitating the degradation of specific proteins, Bis-PEG13-PFP ester can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

At the molecular level, Bis-PEG13-PFP ester exerts its effects through binding interactions with biomolecules. The PFP ester groups react with amine groups to form amide bonds, which are crucial for the stability and functionality of the conjugated molecules . This mechanism allows Bis-PEG13-PFP ester to act as a linker in PROTACs, enabling the selective degradation of target proteins via the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, Bis-PEG13-PFP ester demonstrates stability and resistance to hydrolysis, making it suitable for long-term studies . Over time, the compound maintains its ability to form stable amide bonds with amine groups, ensuring consistent performance in bio-conjugation applications. Any degradation or long-term effects on cellular function would depend on the specific experimental conditions and the nature of the conjugated molecules .

Dosage Effects in Animal Models

The effects of Bis-PEG13-PFP ester in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the degradation of target proteins without causing adverse effects. At high doses, there may be potential toxic effects or off-target interactions, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Bis-PEG13-PFP ester is involved in metabolic pathways related to protein degradation. As a PROTAC linker, it interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can influence metabolic flux and metabolite levels, depending on the specific proteins targeted for degradation .

Transport and Distribution

Within cells and tissues, Bis-PEG13-PFP ester is transported and distributed through interactions with transporters and binding proteins . The hydrophilic nature of the PEG linker enhances its solubility and distribution in aqueous environments, facilitating its localization and accumulation in specific cellular compartments .

Subcellular Localization

Bis-PEG13-PFP ester is localized in various subcellular compartments depending on the nature of the conjugated molecules . The targeting signals or post-translational modifications of the conjugated proteins can direct Bis-PEG13-PFP ester to specific organelles, influencing its activity and function within the cell .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRAPHRYVGETKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56F10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1022.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)

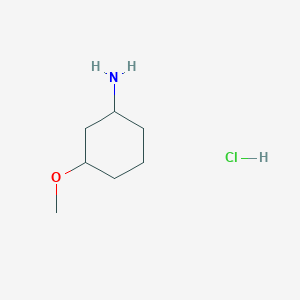

amine](/img/structure/B1464056.png)

![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)

![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)

![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)